propan-2-yl N-methylcarbamate

Description

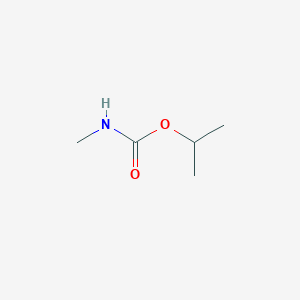

Propan-2-yl N-methylcarbamate (IUPAC name: isopropyl methylcarbamate) is a carbamate derivative characterized by a carbamate functional group (-O-C(=O)-N-). Its structure consists of an isopropoxy group (propan-2-yl) linked to the carbonyl oxygen and a methyl group attached to the nitrogen atom. Carbamates are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and tunable reactivity .

Properties

CAS No. |

10047-90-2 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

propan-2-yl N-methylcarbamate |

InChI |

InChI=1S/C5H11NO2/c1-4(2)8-5(7)6-3/h4H,1-3H3,(H,6,7) |

InChI Key |

ZLQUUMARLOVRLO-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)NC |

Canonical SMILES |

CC(C)OC(=O)NC |

Other CAS No. |

10047-90-2 |

Synonyms |

propan-2-yl N-methylcarbamate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

propan-2-yl N-methylcarbamate can be synthesized through the reaction of isopropyl alcohol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:

CH3NCO+CH3CH(OH)CH3→CH3NHCOOCH(CH3)2

Industrial Production Methods

In industrial settings, the production of carbamic acid, methyl-, 1-methylethyl ester involves large-scale reactors where isopropyl alcohol and methyl isocyanate are combined under controlled temperatures and pressures. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl N-methylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form isopropyl alcohol and methylamine.

Oxidation: It can be oxidized to form corresponding carbamates and other oxidation products.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Substitution: Various nucleophiles, including amines and alcohols, can be used under appropriate conditions.

Major Products Formed

Hydrolysis: Isopropyl alcohol and methylamine.

Oxidation: Corresponding carbamates and other oxidation products.

Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

propan-2-yl N-methylcarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.

Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 1-methylethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares propan-2-yl N-methylcarbamate with structurally related carbamates, focusing on molecular properties, synthesis, and applications. Key compounds include:

Structural Analogues

Notes:

- LogP : Calculated values (*) are estimated based on analogs. Propan-2-yl N-prop-2-ynylcarbamate (LogP 0.75) is less hydrophobic than phenyl-substituted analogs due to the linear propynyl group .

Q & A

Q. Methodology :

- Sample Preparation : Use dispersive liquid-liquid microextraction (DLLME) with chloroform (extractant) and acetone (disperser) to isolate the compound from water .

- Detection : Pair HPLC-UV (λ = 220 nm) or HPLC-MS/MS (MRM transitions: m/z 194 → 137) for high sensitivity (LOD ≤ 0.1 µg/L) .

- Validation : Follow AOAC guidelines for precision (RSD < 5%), recovery (85–115%), and linearity (R² > 0.995) .

Advanced Question: How can haptens of this compound be designed for immunoassay development?

Q. Hapten Design Principles :

- Introduce a spacer arm (e.g., carboxylic acid or amino group) at the phenyl ring or methylcarbamate moiety to enable conjugation to carrier proteins (BSA, KLH) .

- Structural Mimicry : Ensure the hapten retains the carbamate group’s stereoelectronic properties to generate antibodies with high affinity and specificity.

- Validation : Confirm conjugation efficiency via MALDI-TOF or SDS-PAGE and screen antibodies using competitive ELISA .

Advanced Question: What crystallographic strategies resolve ambiguities in the molecular structure of this compound?

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 VENTURE diffractometer.

- Refinement : Apply the SHELXL-2018 program for full-matrix least-squares refinement. Key parameters:

Advanced Question: How can experimental design optimize extraction efficiency of this compound from complex matrices?

- Factorial Design : Screen variables (pH, solvent volume, extraction time) using a 2³ factorial design to identify critical factors.

- Response Surface Methodology (RSM) : Apply a central composite design to model interactions between variables and maximize recovery.

- Validation : Use the desirability function to balance extraction efficiency (>90%) and cost (solvent volume < 5 mL) .

Advanced Question: How should researchers address contradictory toxicity data for this compound?

Q. Methodological Approach :

Data Harmonization : Compare studies using standardized protocols (OECD Test Guidelines 423/425 for acute toxicity).

Meta-Analysis : Pool data with fixed/random-effects models to quantify heterogeneity (I² statistic).

Mechanistic Studies : Use in vitro assays (e.g., acetylcholinesterase inhibition) to reconcile discrepancies between in vivo and in silico results .

Advanced Question: What computational tools predict the environmental fate of this compound?

- Molecular Dynamics (MD) : Simulate hydrolysis kinetics in soil/water systems using AMBER or GROMACS.

- QSAR Models : Employ EPI Suite™ to estimate biodegradation half-life (e.g., BIOWIN3 predicts t₁/₂ = 15–30 days).

- Docking Studies : Model interactions with acetylcholinesterase (PDB ID: 1ACJ) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.